(5-Bromo-1-methyl-1H-pyrazol-3-YL)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromo-1-methyl-1H-pyrazol-3-YL)methanamine is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. The presence of a bromine atom and a methyl group on the pyrazole ring makes this compound a unique compound with specific chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-1-methyl-1H-pyrazol-3-YL)methanamine typically involves the reaction of 5-bromo-1-methyl-1H-pyrazole with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Material: 5-Bromo-1-methyl-1H-pyrazole.
Reagents: Formaldehyde and ammonia.
Reaction Conditions: The reaction is typically conducted in an aqueous medium at a temperature range of 50-70°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-1-methyl-1H-pyrazol-3-YL)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium azide and potassium cyanide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
(5-Bromo-1-methyl-1H-pyrazol-3-YL)methanamine has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (5-Bromo-1-methyl-1H-pyrazol-3-YL)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their biological functions. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1-methyl-1H-pyrazole: A closely related compound with similar chemical properties.
3-Bromo-1-methyl-1H-pyrazole: Another similar compound with a different substitution pattern on the pyrazole ring.
5-Bromo-1-isopropyl-1H-pyrazole: A compound with an isopropyl group instead of a methyl group.
Uniqueness
(5-Bromo-1-methyl-1H-pyrazol-3-YL)methanamine is unique due to the presence of both a bromine atom and a methyl group on the pyrazole ring, which imparts specific reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C5H8BrN3 |
---|---|
Molecular Weight |
190.04 g/mol |
IUPAC Name |
(5-bromo-1-methylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C5H8BrN3/c1-9-5(6)2-4(3-7)8-9/h2H,3,7H2,1H3 |
InChI Key |
ORZIYRSUNOFAAW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)CN)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.